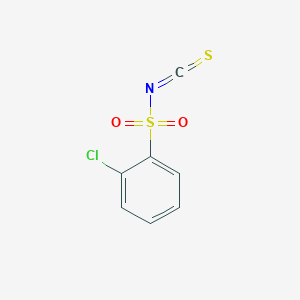
2-Chlorobenzene-1-sulfonyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzene-1-sulfonyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring, with an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1-sulfonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzene-1-sulfonyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
2-Chlorobenzene-1-sulfonyl isothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including heterocycles and thioureas.
Medicinal Chemistry: The compound is explored for its potential biological activities, such as anticancer and antimicrobial properties.
Material Science: It is used in the modification of surfaces and the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chlorobenzene-1-sulfonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins. This reactivity underlies its potential biological activities, including enzyme inhibition and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
Compared to other isothiocyanates, 2-chlorobenzene-1-sulfonyl isothiocyanate is unique due to the presence of the sulfonyl group, which can influence its reactivity and solubility.
Properties
CAS No. |
1424-57-3 |
|---|---|
Molecular Formula |
C7H4ClNO2S2 |
Molecular Weight |
233.7 g/mol |
IUPAC Name |
2-chloro-N-(sulfanylidenemethylidene)benzenesulfonamide |
InChI |
InChI=1S/C7H4ClNO2S2/c8-6-3-1-2-4-7(6)13(10,11)9-5-12/h1-4H |
InChI Key |
XIRBNVWTXRAFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


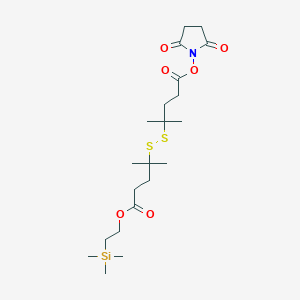
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
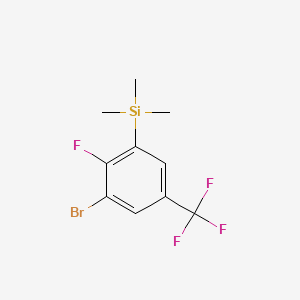
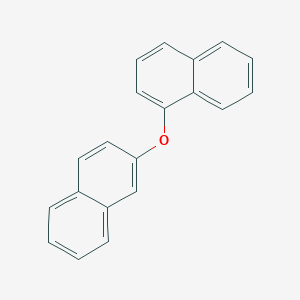
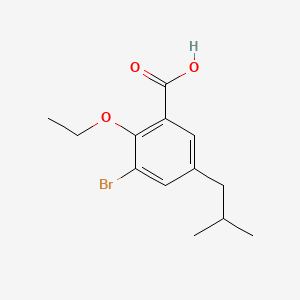
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
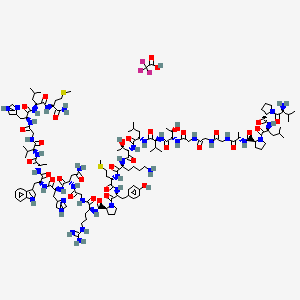
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
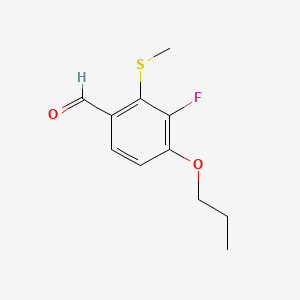
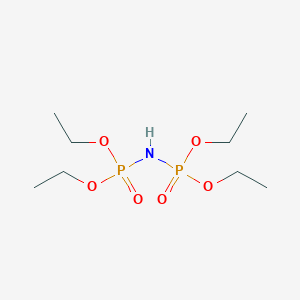
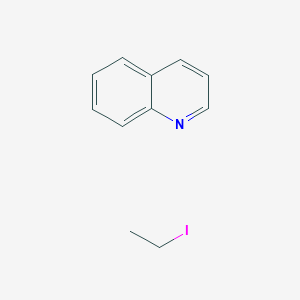
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
